![molecular formula C24H20N4O5S B11598023 2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid](/img/structure/B11598023.png)
2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid
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Overview
Description
2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a butoxyphenyl group, a thiazolotriazole core, and an oxoindolinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid typically involves a multi-step process. One common method starts with the preparation of the thiazolotriazole core through a cyclization reaction involving a thioamide and a hydrazine derivative. This intermediate is then coupled with a butoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[2-(ALLYLOXY)BENZYLIDENE]-2-(4-BUTOXYPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: Similar structure with an allyloxybenzylidene group instead of the oxoindolinylidene moiety.
(5E)-2-(4-BUTOXYPHENYL)-5-(2-CHLOROBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: Contains a chlorobenzylidene group, differing in the substitution pattern.
Uniqueness
The uniqueness of 2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(3-(2-(4-Butoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxoindolin-1-yl)acetic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique combination of thiazolo[3,2-b][1,2,4]triazole and indoline moieties, which are known for their diverse biological properties. The presence of the butoxyphenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.
Anticancer Activity
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines. A study reported that several thiazolo-triazole derivatives demonstrated IC50 values below 10 μM against multiple cancer cell lines without toxicity to normal cells .
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
2h | MCF-7 | 5.0 | Effective against breast cancer |
2i | HCT116 | 6.5 | Effective against colon cancer |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that similar thiazolo[3,2-b][1,2,4]triazole derivatives possess broad-spectrum antibacterial activity. For example, compounds from this family have been tested against the ESKAPE panel of bacteria and exhibited promising results .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Previous studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit inflammatory pathways effectively. For instance, compounds similar to the one have been shown to reduce pro-inflammatory cytokine production in vitro .
The mechanism behind the biological activities of this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. Molecular docking studies suggest that the compound may bind effectively to targets like indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune modulation and tumor growth .
Case Studies
Several research studies have focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiazolo-triazole derivatives and evaluated their anticancer activities using the NCI 60 cell line screen. Compounds showed promising results with minimal toxicity to normal cells .
- Inhibition Studies : Another study employed a functional assay to investigate the inhibition of IDO1 by various synthesized compounds derived from similar scaffolds. The most active compound exhibited an IC50 value of 1.73 ± 0.97 μM against IDO1 .
Properties
Molecular Formula |
C24H20N4O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C24H20N4O5S/c1-2-3-12-33-15-10-8-14(9-11-15)21-25-24-28(26-21)23(32)20(34-24)19-16-6-4-5-7-17(16)27(22(19)31)13-18(29)30/h4-11H,2-3,12-13H2,1H3,(H,29,30)/b20-19- |
InChI Key |
FCEKBZAQRZAOJX-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 |
Origin of Product |
United States |
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